1-(1-Hydroxycyclohexyl)ethanone O-ethyloxime
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Overview
Description
1-(1-Hydroxycyclohexyl)ethanone O-ethyloxime: is a chemical compound with the molecular formula C10H19NO2 It is characterized by the presence of a hydroxycyclohexyl group attached to an ethanone moiety, with an O-ethyloxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxycyclohexyl)ethanone O-ethyloxime typically involves the following steps:
Formation of the Hydroxycyclohexyl Group: This can be achieved through the reduction of cyclohexanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oximation: The hydroxycyclohexyl group is then reacted with hydroxylamine hydrochloride (NH2OH·HCl) in the presence of a base like sodium acetate (NaOAc) to form the oxime.
Ethanone Attachment: The oxime is then reacted with ethyl iodide (C2H5I) under basic conditions to form the O-ethyloxime derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 1-(1-Hydroxycyclohexyl)ethanone O-ethyloxime can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The O-ethyloxime group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1-(1-Hydroxycyclohexyl)ethanone O-ethyloxime has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxycyclohexyl)ethanone O-ethyloxime involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through the modulation of specific biochemical pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone oxime: Similar structure but lacks the ethanone and O-ethyloxime groups.
Cyclohexanol: Contains the hydroxycyclohexyl group but lacks the oxime and ethanone functionalities.
Ethanone oxime: Contains the ethanone and oxime groups but lacks the hydroxycyclohexyl moiety.
Uniqueness
1-(1-Hydroxycyclohexyl)ethanone O-ethyloxime is unique due to the combination of its hydroxycyclohexyl, ethanone, and O-ethyloxime groups
Properties
CAS No. |
154874-68-7 |
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Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-[(Z)-N-ethoxy-C-methylcarbonimidoyl]cyclohexan-1-ol |
InChI |
InChI=1S/C10H19NO2/c1-3-13-11-9(2)10(12)7-5-4-6-8-10/h12H,3-8H2,1-2H3/b11-9- |
InChI Key |
GAIYLCGQNFUPMB-LUAWRHEFSA-N |
Isomeric SMILES |
CCO/N=C(/C)\C1(CCCCC1)O |
SMILES |
CCON=C(C)C1(CCCCC1)O |
Canonical SMILES |
CCON=C(C)C1(CCCCC1)O |
Synonyms |
Ethanone, 1-(1-hydroxycyclohexyl)-, O-ethyloxime |
Origin of Product |
United States |
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